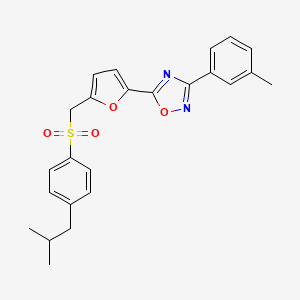

5-(5-(((4-Isobutylphenyl)sulfonyl)methyl)furan-2-yl)-3-(m-tolyl)-1,2,4-oxadiazole

Description

This compound features a 1,2,4-oxadiazole core substituted with a meta-tolyl group and a furan-2-yl moiety modified with a (4-isobutylphenyl)sulfonylmethyl chain.

Properties

IUPAC Name |

3-(3-methylphenyl)-5-[5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-16(2)13-18-7-10-21(11-8-18)31(27,28)15-20-9-12-22(29-20)24-25-23(26-30-24)19-6-4-5-17(3)14-19/h4-12,14,16H,13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWDDVMEPMNOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)C4=CC=C(C=C4)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(5-(((4-Isobutylphenyl)sulfonyl)methyl)furan-2-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound features a furan ring, a sulfonyl group, and an oxadiazole moiety, contributing to its unique biological activity. The presence of the 1,2,4-oxadiazole structure is particularly significant as it is associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 64 to 512 µg/mL .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds containing the oxadiazole ring have been reported to inhibit the proliferation of various cancer cell lines. A specific derivative was found to possess an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis strains . This suggests that modifications to the oxadiazole structure can enhance its cytotoxicity against cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles have been documented in various studies. For instance, derivatives were tested in vivo using rat models where they exhibited significant anti-inflammatory effects comparable to standard drugs like Indomethacin at doses ranging from 1–5 mg/kg . This suggests potential applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The sulfonyl group may interact with enzyme active sites, inhibiting their activity.

- Cell Membrane Disruption : Some derivatives have shown the ability to disrupt bacterial membranes, leading to cell death.

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Differences :

- The target compound’s sulfonyl group may improve solubility and target binding compared to halogenated analogs.

2.2 Oxadiazole Derivatives with Furan Substituents

- 5-(Chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole (): This simpler oxadiazole features a chloromethyl group and unmodified furan. The absence of the sulfonyl-isobutylphenyl chain reduces steric bulk and lipophilicity, likely diminishing membrane penetration compared to the target compound.

- 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (): Incorporates a carboxylic acid group, enhancing hydrophilicity. This contrasts with the target compound’s hydrophobic isobutylphenyl group, suggesting divergent applications (e.g., antiviral vs. CNS-targeting drugs) .

Key Differences :

- Carboxylic acid or chloromethyl substituents alter solubility and metabolic pathways.

- The target compound’s sulfonylmethyl chain may confer protease resistance or improved binding to hydrophobic pockets.

2.3 Dual Oxadiazole Systems

- 5-{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole (): This bis-oxadiazole derivative includes a fluorobenzyl group and methoxyphenyl substituent. However, the lack of a sulfonyl group reduces hydrogen-bond acceptor capacity .

Key Differences :

- Dual oxadiazole systems may improve thermal stability but complicate synthesis.

- The target compound’s furan-sulfonyl motif offers a unique balance of flexibility and polarity.

2.4 Antimicrobial Activity in Related Triazole-Oxadiazole Hybrids

- Naphtho[2,1-b]furan-based Oxadiazoles (): Derivatives like 5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione exhibit moderate antibacterial and antifungal activity. The naphthofuran group enhances aromaticity and π-stacking, while thione groups may chelate metal ions in microbial enzymes. However, the target compound’s m-tolyl and sulfonyl groups could provide broader-spectrum activity .

Key Differences :

- Thione vs. sulfonyl groups: Thione derivatives may have higher metal-binding affinity but lower stability.

- Naphthofuran’s extended conjugation vs. the target’s isobutylphenyl group: Affects logP and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.